methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that contains an imidazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both bromine and methyl groups on the imidazole ring makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of hydroxylamine with ethyl glyoxalate to form N-oxide, which then undergoes cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like manganese dioxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring.
Scientific Research Applications
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromine and methyl groups on the imidazole ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Bromo-1-methyl-1H-imidazole
- 2-Bromo-4-nitroimidazole
- 4,5-Dibromo-2-methylimidazole
Uniqueness
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both bromine and methyl groups on the imidazole ring, which can enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for the synthesis of more complex molecules and for applications in different scientific fields .
Properties
Molecular Formula |
C6H7BrN2O2 |
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Molecular Weight |
219.04 g/mol |
IUPAC Name |
methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)9-5(8-3)6(10)11-2/h1-2H3,(H,8,9) |
InChI Key |
ZVFMJZOXHRSSAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C(=O)OC)Br |
Origin of Product |
United States |
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